molecular formula C22H23ClN2O3S B12156311 N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B12156311
M. Wt: 430.9 g/mol
InChI Key: ORHCYFBMDNVVMJ-UHFFFAOYSA-N
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Description

N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a morpholine moiety, and a thiophene ring, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the 2-chlorophenylmorpholine intermediate: This step involves the reaction of 2-chlorobenzaldehyde with morpholine under acidic conditions to form the 2-chlorophenylmorpholine intermediate.

    Synthesis of the thiophene derivative: The next step involves the alkylation of 4,5-dimethylthiophene with the 2-chlorophenylmorpholine intermediate in the presence of a base such as sodium hydride.

    Coupling with furan-2-carboxylic acid: The final step involves coupling the thiophene derivative with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydrothiophen-2-yl}furan-2-carboxamide
  • N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Uniqueness

N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and development.

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3S/c1-14-15(2)29-22(24-21(26)18-8-5-11-28-18)19(14)20(25-9-12-27-13-10-25)16-6-3-4-7-17(16)23/h3-8,11,20H,9-10,12-13H2,1-2H3,(H,24,26)

InChI Key

ORHCYFBMDNVVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2Cl)N3CCOCC3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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